molecular formula C25H18N4O4 B2886527 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1359196-46-5

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2886527
CAS No.: 1359196-46-5
M. Wt: 438.443
InChI Key: VBWQVBJIQUUSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic molecule featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 2H-1,3-benzodioxol-5-yl group, while the phthalazinone is functionalized with a 3,4-dimethylphenyl group. This structure combines electron-rich aromatic systems (benzodioxole and dimethylphenyl) with a rigid oxadiazole scaffold, which may enhance metabolic stability and binding interactions in biological systems .

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c1-14-7-9-17(11-15(14)2)29-25(30)19-6-4-3-5-18(19)22(27-29)24-26-23(28-33-24)16-8-10-20-21(12-16)32-13-31-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWQVBJIQUUSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3-benzodioxole and 1,2,4-oxadiazole intermediates, followed by their coupling with the phthalazinone core under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to ensure product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-One (CAS 1207014-04-7)

  • Structure: The oxadiazole ring is substituted with a 4-methoxyphenyl group, and the phthalazinone is linked to a simple phenyl group.
  • Key Differences: The absence of a benzodioxole ring and the replacement of 3,4-dimethylphenyl with phenyl reduce steric bulk and electron-donating effects.
  • Molecular Weight : 396.406 g/mol; H-Bond Acceptors : 6 .

4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-One (CAS 1291862-31-1)

  • Structure : A bromine atom is introduced at the 3-position of the oxadiazole-linked phenyl group.
  • This modification could enhance binding to targets requiring halogen interactions (e.g., kinase enzymes) but may reduce solubility.
  • Molecular Weight : 445.27 g/mol .

4-[3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazol-5-yl]Phthalazin-1(2H)-One (CAS 1325306-36-2)

  • Structure: The oxadiazole is substituted with a 3,4-dimethylphenyl group, while the phthalazinone lacks the benzodioxole system.
  • Key Differences: The dimethylphenyl group provides steric hindrance and lipophilicity, which may improve membrane permeability but could limit solubility.

2-(3-Methylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-One (CAS 1207035-43-5)

  • Structure: The oxadiazole is linked to a 3,4,5-trimethoxyphenyl group, and the phthalazinone has a 3-methylphenyl substituent.
  • However, the increased molecular weight (470.485 g/mol) and H-bond acceptors (8) may reduce bioavailability .

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic molecule that incorporates a benzodioxole moiety and oxadiazole ring, which are known for their diverse biological activities. This article will explore its biological activity, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

ComponentDescription
Benzodioxole A fused benzene and dioxole ring that contributes to the compound's biological properties.
Oxadiazole A five-membered ring containing two nitrogen atoms that enhances the compound's reactivity and biological activity.
Dihydrophthalazinone A bicyclic structure that may influence the compound's interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assessments indicated that it effectively inhibits the proliferation of lung cancer cells (A549) with an IC50 value lower than 10 µg/mL. Comparative studies showed that its activity is superior to conventional chemotherapeutic agents like cisplatin (IC50 = 26 µg/mL) .

The antiproliferative effects are primarily attributed to the following mechanisms:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit both COX-1 and COX-2 enzymes significantly. This dual inhibition is crucial as it can reduce inflammation associated with tumor promotion .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of COX enzymes, stabilizing them and preventing their activity .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, thereby preventing further cell division .

Study 1: In Vitro Assessment

In a study published in the Journal of Research in Pharmacy, the antiproliferative activity of this compound was evaluated against A549 lung cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 3.9 µg/mL. Notably, this effect was not observed in non-cancerous NIH/3T3 mouse fibroblast cells at similar concentrations, highlighting its selectivity .

Study 2: Molecular Docking Analysis

A molecular docking study conducted by researchers aimed to elucidate the binding affinity of the compound with COX enzymes. The results showed favorable interactions with key residues within the active sites, suggesting a strong potential for therapeutic application in inflammatory diseases and cancer .

Comparative Biological Activity Table

The following table summarizes the biological activities and IC50 values of related compounds for context:

CompoundTarget Cell LineIC50 Value (µg/mL)Mechanism of Action
Compound AA549 (Lung Cancer)3.9COX Inhibition
Compound BNIH/3T3 (Fibroblast)>40Non-toxic
CisplatinA549 (Lung Cancer)26DNA Crosslinking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.